8-Piperazinotheophylline
Description
8-Piperazinotheophylline is a xanthine derivative structurally related to theophylline, a methylxanthine with bronchodilatory and anti-inflammatory properties.
Properties
CAS No. |
54119-63-0 |
|---|---|
Molecular Formula |
C14H20N6O4 |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O4/c1-4-24-14(23)20-7-5-19(6-8-20)12-15-9-10(16-12)17(2)13(22)18(3)11(9)21/h4-8H2,1-3H3,(H,15,16) |
InChI Key |
XGBZWAUTTYIXCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
The piperazine moiety is a common feature among analogs, but substitutions and core heterocycles dictate pharmacological behavior. Key comparisons include:
Key Observations :
- Core Heterocycle: Theophylline (xanthine) derivatives like 8-piperazinotheophylline primarily target adenosine receptors, while quinolines/isoquinolines (e.g., –4) are explored for antimicrobial activity .
Pharmacological and Physicochemical Properties
- Solubility: 8-Piperazin-1-yl-Isoquinoline Hydrochloride () is supplied as a crystalline solid with stability ≥4 years at -20°C, suggesting superior shelf-life compared to non-salt forms of piperazine analogs .
- Synthetic Routes: The synthesis of piperazine-containing compounds often involves refluxing with piperidine and triethylamine (e.g., ), a method applicable to 8-piperazinotheophylline production .
- Safety Profiles: 8-Piperazin-1-yl-Isoquinoline Hydrochloride requires stringent handling (e.g., avoiding inhalation), whereas fluoroquinolone derivatives () are regulated as impurities due to toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
